4-Bromo-2-hydroxy-N,N-dimethylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDKZCLZWZIPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243288-05-2 | |
| Record name | 4-bromo-2-hydroxy-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Bromination of 2-hydroxy-N,N-dimethylbenzamide
- Starting Material : 2-hydroxy-N,N-dimethylbenzamide
- Reagent : Bromine (Br2) or N-bromosuccinimide (NBS)
- Solvent : Acetic acid, dimethylformamide (DMF), or other polar aprotic solvents
- Temperature : Controlled between 40–60°C to ensure regioselectivity and prevent over-bromination
- Catalysts : Iron(III) chloride (FeCl3) or other Lewis acids may be used to enhance reaction efficiency
- Reaction Time : Optimized to minimize side products such as di-brominated derivatives
Process Description : The bromination is typically carried out by dissolving 2-hydroxy-N,N-dimethylbenzamide in the chosen solvent followed by slow addition of bromine or NBS under stirring. The reaction temperature is maintained to control regioselectivity, favoring substitution at the 4-position. The progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetic acid, DMF | Polar solvents favor regioselectivity |
| Brominating Agent | Br2 or N-bromosuccinimide (NBS) | NBS offers milder and more controlled bromination |
| Temperature | 40–60°C | Prevents over-bromination and side reactions |
| Catalyst | FeCl3 (optional) | Enhances electrophilicity of bromine |
| Reaction Time | 1–4 hours | Monitored to avoid di-bromination |
| Purification | Column chromatography or recrystallization | Silica gel with ethyl acetate/hexane or ethanol/water |
Purification and Characterization
- Purification : Post-reaction mixtures are typically purified by silica gel column chromatography using a gradient of ethyl acetate and hexane or by recrystallization from ethanol/water mixtures.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm substitution pattern and presence of dimethylamide groups.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
- Melting point analysis to assess purity (typical melting point around 180–182°C).
Research Findings and Notes on Preparation
- The regioselectivity of bromination is influenced by the hydroxyl group’s activating effect and the electron-donating nature of the dimethylamide substituent.
- Use of N-bromosuccinimide in DMF at controlled temperatures provides higher selectivity and yields compared to elemental bromine in acetic acid.
- Strict control of stoichiometry and reaction time is critical to minimize formation of dibrominated byproducts.
- Industrial processes incorporate catalytic systems and continuous monitoring to optimize throughput and product quality.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|
| Bromination with Br2 in AcOH | Br2, acetic acid, 40–60°C, 1–3 h | Simple, widely used | Risk of over-bromination | Moderate to high; purity >95% |
| Bromination with NBS in DMF | NBS, DMF, 40–60°C, FeCl3 catalyst (optional) | Milder, more selective | Requires careful temperature control | High yield; high purity |
| Multi-step industrial synthesis | Amidation → bromination → hydroxylation steps | Scalable, controlled | More complex, requires optimization | High yield; purity >95% |
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) and metal hydrides (e.g., lithium aluminum hydride, LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to this compound ketone or carboxylic acid derivatives.
Reduction: The reduction of the bromine atom can yield this compound bromide or hydrogen bromide.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Anticancer Research
- 4-Bromo-2-hydroxy-N,N-dimethylbenzamide has been studied for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer progression. For example, it has shown effectiveness in inhibiting MEK kinases, leading to reduced cell viability in various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound could reverse the transformed phenotype of cancer cells, indicating its potential as a therapeutic agent against proliferative diseases.
-
Neuroprotective Effects
- Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments. The presence of the hydroxyl group enhances its interaction with neurobiological targets.
-
Drug Development
- As a lead compound in drug discovery, this compound serves as a scaffold for developing new pharmaceuticals targeting specific biological pathways.
Chemical Reactions and Synthesis
This compound is versatile in organic synthesis:
- Synthesis Methods : Typically synthesized through the bromination of 2-hydroxy-N,N-dimethylbenzamide under controlled conditions using bromine in solvents like acetic acid.
- Reactivity :
- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.
- Reduction : The bromine atom can be reduced to form corresponding bromides.
- Substitution : Participates in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
The compound exhibits notable biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits kinase activity; reduces viability of cancer cells |
| Neuroprotective Effects | Protects neurons from oxidative stress; potential use in neurodegenerative diseases |
Wirkmechanismus
The mechanism by which 4-Bromo-2-hydroxy-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight for hypothetical target compound.
Biologische Aktivität
4-Bromo-2-hydroxy-N,N-dimethylbenzamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the para position relative to the amide group and a hydroxyl group at the ortho position, which significantly influences its chemical reactivity and biological interactions.
The presence of the hydroxyl and amide groups allows for hydrogen bonding with active sites on enzymes or receptors, while the bromine atom can engage in halogen bonding. These interactions are crucial for modulating the activity of target proteins involved in various biological pathways, including apoptosis and cell signaling.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. It has been studied for its ability to inhibit specific kinases implicated in cancer progression. Notably, it may reverse the transformed phenotype of certain cancer cell types, as evidenced by its effects on anchorage-independent growth and proliferation in vitro.
Case Study: Kinase Inhibition
In a study assessing its kinase inhibitory activity, this compound demonstrated the ability to inhibit MEK kinases selectively, which are critical in many proliferative diseases such as cancer. The inhibition led to reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
Neuroprotective Effects
Beyond its anticancer properties, this compound has also shown promise in neuroprotection. The hydroxyl group enhances its interaction with neurobiological targets, potentially influencing pathways related to neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage .
In Vitro Studies
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound | Anticancer Activity | Neuroprotective Effects |
|---|---|---|
| This compound | Significant inhibition of cancer cell proliferation | Promising neuroprotective effects |
| 5-Bromo-2-hydroxy-N,N-dimethylbenzamide | Moderate activity reported | Limited studies conducted |
| 2-Hydroxy-4-iodo-N,N-dimethylbenzamide | Selective kinase inhibition noted | Not extensively studied |
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-2-hydroxy-N,N-dimethylbenzamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzamide precursor. For example, bromination of 2-hydroxy-N,N-dimethylbenzamide using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (40–60°C) achieves regioselectivity at the 4-position. Catalysts like FeCl₃ may enhance efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time to minimize side products like di-brominated derivatives .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for brominated positions) and dimethylamide groups (singlet at δ 3.0–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 258.992) .
- Melting Point Analysis : Compare observed values (e.g., 180–182°C) with literature to assess purity .
Q. What solvents and pH conditions are suitable for solubility studies of this compound?
- Methodological Answer : this compound is sparingly soluble in water due to its hydrophobic dimethylamide group. Use DMSO or DMF for stock solutions. Solubility in aqueous buffers (pH 7–9) improves slightly due to deprotonation of the hydroxyl group (pKa ~9–10). Conduct UV-Vis spectroscopy at λmax ≈ 275 nm to quantify solubility .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in reported structural data for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry. For example, torsion angles between the benzamide core and substituents (e.g., Br–C–C–O dihedral angles) can clarify conflicting reports on planarity. Centrosymmetric dimers linked via O–H⋯N hydrogen bonds are common in similar compounds, as observed in 4-bromo-N-(2-hydroxyphenyl)benzamide (space group P2₁/n, Z=4) . Pair experimental data with DFT calculations (B3LYP/6-311++G(d,p)) to validate bond lengths and angles .
Q. What strategies mitigate competing side reactions (e.g., over-bromination or hydrolysis) during synthesis?
- Methodological Answer :
- Controlled Bromination : Use sub-stoichiometric NBS (0.95 equiv) and monitor reaction progress via TLC to halt at mono-bromination .
- Protection of Hydroxyl Group : Temporarily protect the 2-hydroxy group with acetyl or trimethylsilyl groups to prevent oxidation or hydrolysis. Deprotect post-bromination using mild bases (e.g., K₂CO₃ in methanol) .
- Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress radical chain reactions .
Q. How does the electronic nature of the 4-bromo and 2-hydroxy substituents influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bromine : Enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Hydroxyl Group : Participates in hydrogen bonding with target proteins (e.g., serine hydrolases). Methylation of the hydroxyl group (to methoxy) in analogs reduces activity, highlighting its critical role .
- Dimethylamide : Modulates solubility and steric effects. Replace with bulkier groups (e.g., piperidine) to study steric hindrance impacts .
Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches)?
- Methodological Answer :
- Variable Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., δ 7.5 ppm in CDCl₃ vs. δ 7.3 ppm in DMSO-d₆). Standardize solvents across studies .
- Crystallographic vs. Solution Data : Solid-state IR (e.g., O–H stretch at 3200 cm⁻¹) may differ from solution-phase FT-IR due to hydrogen-bonding networks. Compare both datasets .
- Reproduce Conditions : Replicate experiments using identical instrumentation (e.g., 400 MHz NMR) and parameters (e.g., relaxation delays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
